molecular formula C8H6BF5O3 B15205638 [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid CAS No. 958451-77-9

[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B15205638
CAS No.: 958451-77-9
M. Wt: 255.94 g/mol
InChI Key: IVGKCBYQINTZRB-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid: is a boronic acid derivative with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both difluoromethoxy and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid typically involves the introduction of boronic acid functionality to a difluoromethoxy-trifluoromethyl benzene derivative. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The difluoromethoxy and trifluoromethyl groups influence the electronic properties of the aromatic ring, affecting the reactivity and selectivity of the coupling reactions .

Comparison with Similar Compounds

  • [2-(Difluoromethoxy)phenyl]boronic acid
  • [5-(Trifluoromethyl)phenyl]boronic acid
  • [2-(Methoxy)-5-(trifluoromethyl)phenyl]boronic acid

Comparison:

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

958451-77-9

Molecular Formula

C8H6BF5O3

Molecular Weight

255.94 g/mol

IUPAC Name

[2-(difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H6BF5O3/c10-7(11)17-6-2-1-4(8(12,13)14)3-5(6)9(15)16/h1-3,7,15-16H

InChI Key

IVGKCBYQINTZRB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OC(F)F)(O)O

Origin of Product

United States

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